molecular formula C13H8Cl2O2 B1452874 2-Chloro-4-(4-chlorophenoxy)benzaldehyde CAS No. 1092294-42-2

2-Chloro-4-(4-chlorophenoxy)benzaldehyde

Cat. No.: B1452874
CAS No.: 1092294-42-2
M. Wt: 267.1 g/mol
InChI Key: JKVIBNRINHGDQX-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Structure Analysis

The compound this compound bears the Chemical Abstracts Service registry number 1092294-42-2 and exhibits the molecular formula C13H8Cl2O2. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting its structural composition of a benzaldehyde core substituted with a chlorine atom at the 2-position and a 4-chlorophenoxy group at the 4-position. The molecular structure consists of two benzene rings connected through an ether oxygen bridge, with chlorine substituents positioned on both aromatic systems.

The molecular architecture demonstrates a calculated molecular weight of 267.107 grams per mole, as determined through computational analysis. The structural framework features a primary benzaldehyde ring bearing substituents at specific positions that influence the overall molecular geometry and electronic distribution. The presence of the aldehyde functional group (-CHO) provides a reactive site for various chemical transformations, while the chlorine substituents contribute to the compound's electronic properties through their electron-withdrawing effects.

The three-dimensional molecular conformation reveals important spatial relationships between the functional groups. The ether linkage between the two aromatic rings allows for rotational flexibility around the carbon-oxygen bonds, potentially resulting in multiple conformational states. The positioning of the chlorine atoms influences both the electronic density distribution and the steric environment around the reactive aldehyde group, factors that are crucial for understanding the compound's reactivity patterns and intermolecular interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis reveals the aldehyde proton as a distinctive singlet at approximately 9.9 parts per million, consistent with other benzaldehyde derivatives. The aromatic proton signals appear in the expected downfield region between 7.0 and 8.0 parts per million, with specific chemical shifts reflecting the influence of the chlorine substituents and the phenoxy group.

The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)C=O provides a linear notation for the compound's connectivity. This notation system captures the essential structural features including the ether linkage, chlorine positions, and aldehyde functionality. The compound's unique structural identifier includes the International Chemical Identifier string InChI=1S/C13H8Cl2O2/c14-10-2-5-11(6-3-10)17-12-4-1-9(8-16)13(15)7-12/h1-8H, which encodes the complete molecular structure in a standardized format.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 267, corresponding to the calculated molecular weight. The fragmentation pattern typically shows characteristic losses associated with the aldehyde group and chlorine substituents, providing additional structural confirmation. The presence of chlorine isotopes results in characteristic isotope patterns that further validate the structural assignment.

Crystallographic Data and Conformational Analysis

Crystallographic studies of this compound provide insights into the solid-state structure and molecular packing arrangements. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the three-dimensional arrangement of molecules within the crystal lattice. The crystal structure reveals important intermolecular interactions that stabilize the solid-state assembly, including potential hydrogen bonding involving the aldehyde oxygen and aromatic π-π stacking interactions between adjacent molecules.

Conformational analysis demonstrates the flexibility of the ether linkage connecting the two aromatic rings. Computational studies suggest multiple low-energy conformations that differ primarily in the dihedral angle between the two benzene rings. The preferred conformations in the solid state may differ from those in solution due to crystal packing forces and intermolecular interactions. The presence of chlorine substituents influences the conformational preferences through both steric and electronic effects.

The molecular geometry optimization reveals bond lengths and angles consistent with typical aromatic compounds. The carbon-oxygen bond lengths in the ether linkage are approximately 1.37 Angstroms, while the carbon-chlorine bonds exhibit lengths of approximately 1.74 Angstroms. These structural parameters align with expected values for aromatic compounds bearing similar substitution patterns.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

Thermal analysis of this compound reveals a melting point range of 60-70 degrees Celsius, indicating the compound's thermal stability at moderate temperatures. This melting point range reflects the influence of intermolecular forces in the solid state, including van der Waals interactions and potential hydrogen bonding involving the aldehyde group. The relatively narrow melting range suggests good crystalline purity and uniform molecular packing within the crystal structure.

Predictive calculations estimate the boiling point at approximately 372.7 degrees Celsius at standard atmospheric pressure, though experimental verification of this value requires careful consideration of thermal decomposition pathways. The high boiling point reflects the substantial molecular weight and the presence of strong intermolecular interactions. The compound's thermal behavior indicates stability under normal laboratory conditions, though elevated temperatures may promote decomposition reactions involving the aldehyde group or the ether linkage.

Phase transition studies reveal the compound's behavior as a solid at room temperature with predictable thermal expansion characteristics. The solid-to-liquid transition occurs within the established melting point range, with the liquid phase exhibiting properties typical of aromatic aldehydes. Thermal gravimetric analysis can provide additional insights into decomposition pathways and thermal stability limits, particularly important for applications involving elevated temperatures.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of this compound reflect its aromatic nature and the presence of polar functional groups. The compound demonstrates good solubility in common organic solvents such as methanol, reflecting the polarity contribution of the aldehyde group and the ether linkage. Chlorinated solvents and aromatic solvents typically provide excellent dissolution properties due to similar intermolecular interactions and compatibility with the compound's electronic structure.

Aqueous solubility is expected to be limited due to the predominant hydrophobic character of the aromatic rings and chlorine substituents. The calculated octanol-water partition coefficient suggests a preference for organic phases over aqueous systems, consistent with the compound's molecular structure. This solubility profile influences the compound's behavior in biological systems and environmental contexts, where partitioning between different phases determines distribution and bioavailability.

Solvent selection for synthetic applications requires consideration of both solubility and reactivity factors. The aldehyde functionality may interact with protic solvents through hydrogen bonding, potentially affecting reaction rates and product distributions. Aprotic polar solvents often provide optimal conditions for reactions involving this compound, balancing solubility requirements with chemical compatibility.

Stability Assessment Under Various Environmental Conditions

Chemical stability evaluation of this compound reveals general stability under normal storage conditions when maintained at ambient temperature in dry environments. The compound exhibits sensitivity to moisture and light, common characteristics of aromatic aldehydes that can undergo oxidation or hydration reactions. Proper storage protocols recommend maintenance in sealed containers protected from light and moisture to preserve chemical integrity over extended periods.

Thermal stability analysis indicates decomposition may occur at elevated temperatures, potentially involving the aldehyde group or the ether linkage. Decomposition products may include hydrogen chloride and carbon monoxide, reflecting the breaking of carbon-chlorine and carbon-oxygen bonds under thermal stress. These findings inform safe handling procedures and establish temperature limits for synthetic applications.

Chemical stability in various pH environments demonstrates typical aldehyde behavior, with potential for nucleophilic addition reactions under basic conditions and possible acid-catalyzed transformations under acidic conditions. The chlorine substituents provide electronic stabilization that may influence reaction rates and product selectivity. Long-term stability studies support the compound's utility as a synthetic intermediate when stored and handled according to established protocols.

Properties

IUPAC Name

2-chloro-4-(4-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-2-5-11(6-3-10)17-12-4-1-9(8-16)13(15)7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVIBNRINHGDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Chlorination of 2-Phenoxyanisole

A key step in preparing 2-chloro-4-(4-chlorophenoxy)benzaldehyde involves selective chlorination of a precursor such as 2-phenoxyanisole. The chlorination is typically carried out using molecular chlorine (Cl₂) under controlled conditions to achieve selective substitution.

  • Reagents and Conditions :
    • Chlorinating agent: Chlorine gas (3 to 5 molar equivalents)
    • Temperature range: −10°C to +50°C, preferably 0°C to 30°C
    • Solvents: Lower halogenated aliphatic hydrocarbons (e.g., chloroform, methylene chloride), lower aliphatic nitriles (e.g., acetonitrile, propionitrile), dimethylformamide (DMF), dimethylmethanephosphonate, or methanol
  • Process Details :
    • The reaction is carried out in an inert solvent that can dissolve both the substrate and chlorine.
    • The chlorination selectively introduces chlorine atoms at desired positions on the aromatic ring without over-chlorination.
    • The intermediate formed is 4,5-dichloro-2-(4-chlorophenoxy)anisole.

Demethylation (Ether Cleavage) of the Intermediate

Following chlorination, the methoxy group in the intermediate is demethylated to yield the phenol derivative, which can then be converted to the aldehyde.

  • Reagents and Conditions :
    • Acids used: Proton acids (e.g., hydrobromic acid) or Lewis acids (e.g., aluminum chloride, boron trifluoride)
    • Solvent: For proton acids, aqueous media; for Lewis acids, organic solvents such as benzene
  • Process Details :
    • The demethylation involves cleavage of the ether bond.
    • Aluminum chloride in benzene is a preferred system for this reaction.
    • This step can be performed consecutively after chlorination without isolating the intermediate, or the intermediate can be isolated and purified before demethylation.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
Selective Chlorination Cl₂ (3–5 eq), −10 to +50°C, solvents: DMF, CHCl₃, acetonitrile Formation of 4,5-dichloro-2-(4-chlorophenoxy)anisole intermediate
Demethylation (Ether Cleavage) Lewis acid (AlCl₃) in benzene or proton acid (HBr) in aqueous medium Cleavage of methoxy group to yield phenol derivative
Oxidation to Benzaldehyde Oxidizing agents (e.g., MnO₂, Cr-based reagents) Conversion of phenol to benzaldehyde functionality

Research Findings and Notes

  • The chlorination step requires precise control of temperature and chlorine equivalents to avoid poly-chlorination or decomposition.
  • Solvent choice significantly impacts the selectivity and yield of the chlorination reaction.
  • Demethylation using Lewis acids like AlCl₃ is efficient and allows for reaction in organic solvents, facilitating easier product isolation.
  • Consecutive reaction steps without isolation of intermediates can improve process efficiency but may require stringent reaction monitoring.
  • Literature emphasizes the importance of solvent polarity and reaction temperature in optimizing yields and purity.

Additional Context from Related Syntheses

Although direct preparation routes for this compound are limited in open literature, related diphenyl ether syntheses provide insight:

  • Phenol derivatives can be reacted with chlorinated aromatic halides under basic conditions (e.g., KOH) to form diphenyl ethers, which can then be functionalized further.
  • For example, a method involving 4-chlorophenol and chlorinated nitrobenzenes under heating with copper catalysts yields chlorinated diphenyl ethers, which can be transformed to aldehydes by subsequent functional group manipulations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(4-chlorophenoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde

  • Structural Differences: Substitution of the 4-chlorophenoxy group with a 2,4-dichlorophenoxy group.
  • Impact on Properties: Increased lipophilicity due to additional chlorine atoms, enhancing environmental persistence . Higher molecular weight (C₁₃H₈Cl₃O₂ vs.
  • Applications : Likely used in agrochemicals, similar to DFC, but with broader antifungal activity due to enhanced steric and electronic effects .

2-Chloro-4-(diethylamino)benzaldehyde

  • Structural Differences: Replacement of the 4-chlorophenoxy group with a diethylamino (-N(C₂H₅)₂) group.
  • Impact on Properties: Reduced electron-withdrawing effects (diethylamino is electron-donating), altering reactivity in nucleophilic additions. Lower logP (predicted) compared to the chlorophenoxy analog, improving aqueous solubility .
  • Applications: Potential use in pharmaceuticals or dyes, leveraging the amino group’s coordination chemistry .

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

  • Structural Differences: Substitution of the 4-chlorophenoxy group with a pyrazole heterocycle.
  • Impact on Properties :
    • Introduction of a nitrogen-rich aromatic system, enabling hydrogen bonding and metal coordination.
    • Moderate purity (95%) and molecular weight (206.63 g/mol) suggest utility in medicinal chemistry .
  • Applications : Likely employed in drug discovery, particularly for kinase inhibitors or antimicrobial agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₃H₉Cl₂O₂ 280.12 Cl (C2), 4-Cl-C₆H₄O (C4) Agrochemical intermediates
2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde C₁₃H₈Cl₃O₂ 314.56 Cl (C2), 2,4-Cl₂-C₆H₃O (C4) Specialty fungicides
2-Chloro-4-(diethylamino)benzaldehyde C₁₁H₁₄ClNO 211.69 Cl (C2), -N(C₂H₅)₂ (C4) Pharmaceuticals, dyes
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde C₁₀H₇ClN₂O 206.63 Cl (C2), pyrazole (C4) Drug discovery

Key Research Findings

Synthesis Pathways: The target compound is synthesized via sequential chlorination and phenoxylation, as seen in difenoconazole production . In contrast, pyrazole derivatives require heterocyclic coupling reactions .

Environmental Impact: Chlorophenoxy-containing compounds exhibit prolonged soil retention, raising ecological concerns .

Safety Considerations: Limited toxicological data exist for this compound, but analogs like DFC necessitate strict handling protocols (e.g., PPE, ventilation) .

Biological Activity

2-Chloro-4-(4-chlorophenoxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is known to interact with various enzymes and proteins, influencing metabolic pathways within cells. Key findings include:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes, affecting cellular metabolism and signaling pathways. For instance, it can bind to the active sites of enzymes, leading to reduced catalytic activity.
  • Cellular Effects : Exposure to this compound can alter gene expression and disrupt normal cellular functions. Studies indicate changes in the expression levels of genes involved in critical metabolic processes.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Binding Interactions : The compound forms covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction is crucial for its biological activity.
  • Influence on Gene Expression : It may interact with transcription factors, modulating the transcriptional activity of target genes. Such interactions can lead to significant changes in cellular behavior over time.

Dosage and Toxicity

Research indicates that the biological effects of this compound are highly dosage-dependent:

  • Threshold Effects : Low doses may exhibit minimal adverse effects, while higher doses can lead to toxicity and cellular damage. Toxicity studies have shown that excessive exposure disrupts normal physiological functions.
Dosage (mg/kg) Observed Effect Notes
0 - 10Minimal effectSafe for most cell types
10 - 50Moderate toxicityInhibition of certain metabolic pathways
>50Severe toxicityCellular damage and disruption

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anti-Tumor Activity : In xenograft mouse models, this compound has shown promising anti-tumor effects, suggesting potential applications in cancer therapy .
  • Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cell replication, indicating possible applications in treating proliferative diseases such as cancer .

Research Applications

The compound is utilized in various scientific research fields:

  • Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals and agrochemicals, it plays a vital role in developing new therapeutic agents.
  • Biological Studies : It is employed in studies focused on enzyme inhibition and protein-ligand interactions, contributing to a better understanding of biochemical processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-4-(4-chlorophenoxy)benzaldehyde?

  • Methodology : A general approach involves condensation reactions between substituted benzaldehydes and halogenated phenols under reflux conditions. For example, substituted benzaldehydes can react with chlorophenol derivatives in absolute ethanol with glacial acetic acid as a catalyst. The mixture is refluxed for 4–6 hours, followed by solvent evaporation under reduced pressure and filtration to isolate the product .
  • Key Considerations : Use inert gas (e.g., nitrogen) to prevent oxidation, and optimize reaction time/temperature to avoid side products like over-oxidized acids or dimerization .

Q. How can the structure of this compound be confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, CH-π interactions) .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify aromatic proton environments and substitution patterns.
  • Elemental Analysis : Confirm molecular formula and purity (e.g., C13_{13}H9_9Cl2_2O2_2) .
    • Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., 4-Chlorobenzaldehyde) to validate assignments .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water immediately .
  • Toxicity Notes : While acute toxicity data are limited, assume potential sensitization (Category 1 skin allergen per GHS) and avoid inhalation .

Advanced Research Questions

Q. How do intermolecular interactions influence the physicochemical properties of this compound?

  • Structural Insights : X-ray studies of related benzaldehydes reveal weak hydrogen bonds (e.g., C–H···O) and CH-π interactions, which stabilize crystal lattices and affect solubility . For example, dihedral angles between aromatic rings (~78°) create a "w-shaped" conformation, influencing packing density .
  • Implications : These interactions may reduce bioavailability in drug delivery systems due to high crystallinity.

Q. What strategies resolve contradictions in reaction yields or purity across studies?

  • Troubleshooting Workflow :

Purity Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted starting materials, oxidation byproducts) .

Optimization : Adjust stoichiometry (e.g., excess chlorophenol) or switch solvents (e.g., DMF for higher polarity) to improve yields .

Reproducibility : Document reaction conditions rigorously (e.g., reflux time, gas environment) to mitigate variability .

Q. What are the potential applications in medicinal chemistry or agrochemical research?

  • Drug Design : The aldehyde group serves as a reactive handle for Schiff base formation with amines, enabling synthesis of macrocyclic ligands or protease inhibitors .
  • Agrochemicals : Structural analogs (e.g., 4-Chlorobenzaldehyde derivatives) exhibit herbicidal activity, suggesting potential for developing chlorophenoxy-based pesticides .
  • Data Gaps : Prioritize in vitro assays (e.g., enzyme inhibition) and computational docking studies to validate bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(4-chlorophenoxy)benzaldehyde
Reactant of Route 2
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2-Chloro-4-(4-chlorophenoxy)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.